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Compound of Interest

Compound Name: Magnesium Acetate Tetrahydrate

Cat. No.: B10776296 Get Quote

For researchers, scientists, and drug development professionals, the efficient and selective

precipitation of RNA is a critical step in a multitude of molecular biology workflows, from

transcriptomics to the development of RNA-based therapeutics. While traditional methods

using sodium acetate and ethanol are widely adopted, interest in alternative reagents like

magnesium acetate for potentially more selective and efficient RNA recovery is growing. This

guide provides an objective comparison of RNA precipitation methods, supported by

experimental principles, to validate the use of magnesium acetate in this context.

Comparative Analysis of RNA Precipitation
Reagents
The choice of precipitating salt can significantly influence the yield, purity, and selectivity of the

recovered RNA. Below is a comparative summary of commonly used salts for RNA

precipitation.
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Reagent
Principle of
Action &
Selectivity

Typical
Working
Concentration

Advantages Disadvantages

Sodium Acetate

(NaOAc)

Neutralizes the

negative charge

on the phosphate

backbone of

RNA, facilitating

precipitation in

the presence of

alcohol (ethanol

or isopropanol).

It is a general

precipitant for all

nucleic acids.[1]

[2]

0.3 M (pH 5.2)

Versatile and

compatible with

most

downstream

applications.[3]

Efficient for

routine DNA and

RNA

precipitation.[2]

Not selective for

RNA over DNA.

Lithium Chloride

(LiCl)

At high

concentrations,

LiCl selectively

precipitates

larger RNA

molecules

(typically >100

nucleotides),

leaving smaller

RNAs and DNA

in the

supernatant.[4]

[5][6]

2.5 M (final

concentration)[6]

Selectively

precipitates

larger RNA

species.[5][6]

Does not require

the addition of

alcohol for

precipitation of

RNA >300

nucleotides.[6]

May not be

suitable for

precipitating

small RNAs

(<100

nucleotides).[4]

Chloride ions can

inhibit

downstream

enzymatic

reactions like in

vitro translation

and reverse

transcription.

Ammonium

Acetate

(NH₄OAc)

Used to

precipitate

nucleic acids

while leaving

most dNTPs and

2.0 - 2.5 M[7] Useful for

removing dNTPs

from samples.[2]

Ammonium ions

can inhibit T4

polynucleotide

kinase.[1]
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oligosaccharides

in solution.[6][7]

Magnesium

Chloride

(MgCl₂)/Magnesi

um Acetate

(Mg(OAc)₂)

Divalent

magnesium ions

(Mg²⁺) can

effectively

neutralize the

phosphate

backbone and

may promote the

precipitation of

low-

concentration or

small nucleic

acids (<100

nucleotides).[1]

[8] Mg²⁺ can also

help maintain the

tertiary structure

of some RNA

molecules.[9]

While less

commonly used

as the primary

precipitating salt,

it is often added

as an enhancer.

0.01 M (as an

additive)[1][8]

Can increase the

yield of small or

dilute RNA.[1][8]

May help

preserve RNA

structure.[9]

A systematic

investigation

showed that the

combination of

NaOAc and

MgCl₂ could

sometimes result

in a lower

recovery rate

compared to

using them

separately.[10]

High

concentrations of

divalent cations

can be inhibitory

to some

downstream

enzymes.

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline

standard protocols for RNA precipitation.

Protocol 1: Standard RNA Precipitation with Sodium
Acetate and Ethanol
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This is a widely used method for the general precipitation and concentration of RNA.

Materials:

RNA sample in aqueous solution

3 M Sodium Acetate (NaOAc), pH 5.2, RNase-free

100% Ethanol, ice-cold

70-75% Ethanol, ice-cold, RNase-free

Nuclease-free water or buffer for resuspension

Glycogen or linear polyacrylamide (LPA) as a co-precipitant (optional, for low RNA

concentrations)[8][11]

Procedure:

To your RNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).[12]

(Optional) If the RNA concentration is low, add a co-precipitant like glycogen to a final

concentration of 1 µg/µL.[4]

Add 2.5 to 3 volumes of ice-cold 100% ethanol.[12]

Mix thoroughly by vortexing or inverting the tube.

Incubate the mixture at -20°C for at least 1 hour or overnight. For faster precipitation,

incubation at -80°C for 30 minutes can be effective.[2][12]

Centrifuge at high speed (e.g., 12,000 - 21,000 x g) for 15-30 minutes at 4°C to pellet the

RNA.[3][8]

Carefully decant the supernatant without disturbing the pellet. The pellet may be translucent

and difficult to see.[3]
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Wash the pellet by adding 500 µL to 1 mL of ice-cold 70-75% ethanol.[3][12] This step

removes residual salts.

Centrifuge at high speed for 5-10 minutes at 4°C.

Carefully decant the ethanol wash. A brief spin can help in removing the last traces of

ethanol.[12]

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

resuspension difficult.

Resuspend the RNA pellet in an appropriate volume of nuclease-free water or buffer.

Protocol 2: Enhanced Precipitation of Small or Dilute
RNA using Magnesium Chloride
This protocol is a modification of the standard procedure, aimed at improving the recovery of

small RNA fragments or RNA from dilute solutions.

Materials:

Same as Protocol 1

1 M Magnesium Chloride (MgCl₂), RNase-free

Procedure:

To your RNA sample (e.g., 200 µL), add 1/10th volume of 3 M Sodium Acetate (pH 5.2).[8]

Add MgCl₂ to a final concentration of 0.01 M.[1][8]

(Optional) Add a co-precipitant like glycogen or LPA.

Add 2.5 to 3 volumes of ice-cold 100% ethanol. For small RNAs (<100 nucleotides), using 3

volumes of ethanol is recommended.[8]

Mix thoroughly and incubate at -80°C for at least 1 hour.[8]
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Proceed with centrifugation, washing, and resuspension steps as described in Protocol 1

(steps 6-12).

Protocol 3: Selective Precipitation of Large RNA with
Lithium Chloride
This method is employed when the goal is to separate larger RNA molecules from smaller

ones.

Materials:

RNA sample in aqueous solution

7.5 M Lithium Chloride (LiCl), RNase-free

70% Ethanol, ice-cold

Nuclease-free water or buffer for resuspension

Procedure:

Add an equal volume of 7.5 M LiCl to your RNA sample.[4]

Incubate at -20°C for at least 30 minutes or on dry ice for 15 minutes.[4]

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the large RNA.

Carefully remove the supernatant, which contains the smaller RNA and DNA.

Wash the pellet with ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 2 minutes.

Remove the ethanol and air-dry the pellet.

Resuspend the pellet in an appropriate buffer.

Visualizing the Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/profile/Julie-Dougherty/post/How_does_a_high_salt_content_eg_salts_in_RNAlater_impact_the_ability_to_extract_RNA_from_cells/attachment/64513677806fe2503df5b6f8/AS%3A11431281155114419%401683043959925/download/RNA+purification+chapter.pdf
https://www.researchgate.net/profile/Julie-Dougherty/post/How_does_a_high_salt_content_eg_salts_in_RNAlater_impact_the_ability_to_extract_RNA_from_cells/attachment/64513677806fe2503df5b6f8/AS%3A11431281155114419%401683043959925/download/RNA+purification+chapter.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To better illustrate the experimental processes, the following diagrams outline the key steps in

RNA precipitation.

Initial Sample Precipitation Step Recovery Step

RNA Sample in
Aqueous Solution

Add Precipitating Salt
(e.g., NaOAc, LiCl)

Add Enhancer (optional)
(e.g., MgCl₂, Co-precipitant)

Add Alcohol
(Ethanol or Isopropanol)

Incubate
(-20°C or -80°C)

Centrifuge to
Pellet RNA

Wash Pellet with
70-75% Ethanol Air-dry Pellet Resuspend in

Nuclease-free Buffer

Goal of Precipitation

General RNA Concentration Small/Dilute RNA Recovery Selective Large RNA Precipitation

Use Sodium Acetate
+ Ethanol/Isopropanol

Use NaOAc + MgCl₂
+ Ethanol

Use Lithium Chloride

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

http://www.genelink.com/Literature/ps/PS40-5132_PptionSoln_Ver3.1.pdf
http://www.genelink.com/Literature/ps/PS40-5132_PptionSoln_Ver3.4.pdf
https://www.researchgate.net/post/I-am-losing-almost-50-yield-in-my-RNA-EtOH-precipitations-Suggestions
https://www.researchgate.net/post/Function_of_MgCl2_in_RNA_isolation
https://www.researchgate.net/post/DNA_salt-ethanol_precipitation_using_only_MgCl2
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0109
https://projects.iq.harvard.edu/files/hlalab/files/ethanol-precipitation-of-rna_hla.pdf
https://www.benchchem.com/product/b10776296#validating-the-use-of-magnesium-acetate-for-selective-rna-precipitation
https://www.benchchem.com/product/b10776296#validating-the-use-of-magnesium-acetate-for-selective-rna-precipitation
https://www.benchchem.com/product/b10776296#validating-the-use-of-magnesium-acetate-for-selective-rna-precipitation
https://www.benchchem.com/product/b10776296#validating-the-use-of-magnesium-acetate-for-selective-rna-precipitation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10776296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

